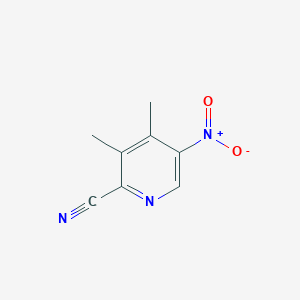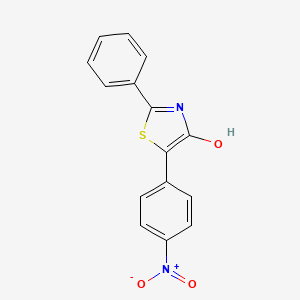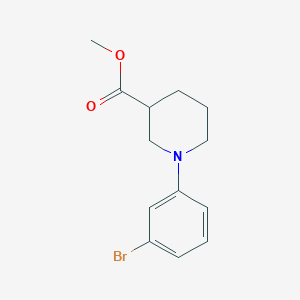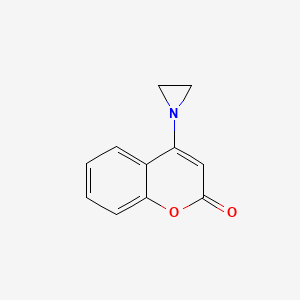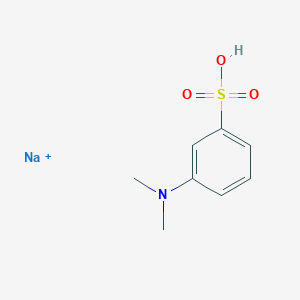
9-(Pyridin-3-yl)-9h-xanthen-9-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(Pyridin-3-yl)-9h-xanthen-9-ol is a heterocyclic compound that features a xanthene core substituted with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Pyridin-3-yl)-9h-xanthen-9-ol typically involves the condensation of a xanthene derivative with a pyridine derivative under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where the xanthene core is alkylated with a pyridine derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 9-(Pyridin-3-yl)-9h-xanthen-9-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes, due to its stable structure and reactivity.
作用機序
The mechanism of action of 9-(Pyridin-3-yl)-9h-xanthen-9-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the xanthene core provides a rigid framework that can enhance binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
- 9-(Pyridin-2-yl)-9h-xanthen-9-ol
- 9-(Pyridin-4-yl)-9h-xanthen-9-ol
- 9-(Quinolin-3-yl)-9h-xanthen-9-ol
Comparison: Compared to its analogs, 9-(Pyridin-3-yl)-9h-xanthen-9-ol exhibits unique properties due to the position of the pyridine ring. The 3-position substitution on the pyridine ring can influence the electronic distribution and steric interactions, potentially leading to different reactivity and binding characteristics. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
3704-83-4 |
|---|---|
分子式 |
C18H13NO2 |
分子量 |
275.3 g/mol |
IUPAC名 |
9-pyridin-3-ylxanthen-9-ol |
InChI |
InChI=1S/C18H13NO2/c20-18(13-6-5-11-19-12-13)14-7-1-3-9-16(14)21-17-10-4-2-8-15(17)18/h1-12,20H |
InChIキー |
NWDGNZGGXBJYSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)(C4=CN=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B13997622.png)
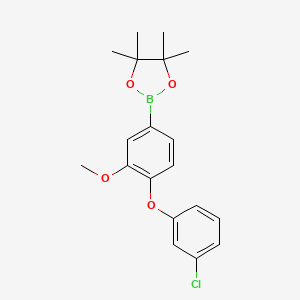
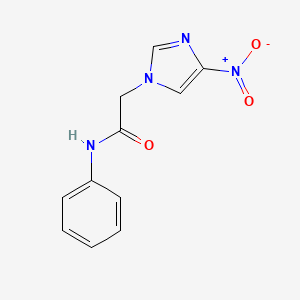

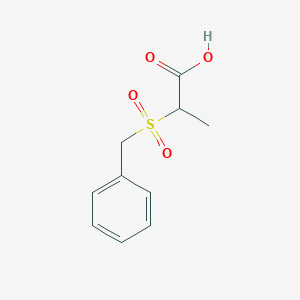
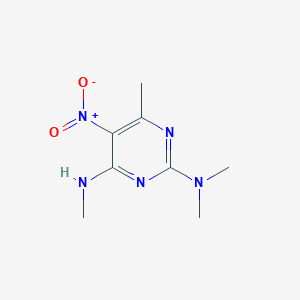


![2-[Cyclohexyl(nitroso)amino]guanidine](/img/structure/B13997692.png)
